molecular formula C12H16ClNO2 B1450031 2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride CAS No. 2172496-29-4

2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride

Cat. No. B1450031
CAS RN: 2172496-29-4
M. Wt: 241.71 g/mol
InChI Key: YZFYWCMVQMVIFX-UHFFFAOYSA-N
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Description

The compound “2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom. This ring is non-planar, which allows for increased three-dimensional coverage .

Scientific Research Applications

  • Quantum Chemical Properties : The compound has been studied for its electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy, providing insights into its quantum-chemical behavior and potential applications in molecular electronics. This research was done using DFT and quantum chemical calculations (Bouklah et al., 2012).

  • Role in Antagonist Discovery : Alterations in the alkyl acetic acid portion and phenyl on pyrrolidine in specific compounds led to the discovery of potent CCR5 antagonists with good antiviral activity against HIV-1. This research also involved novel synthetic methods related to α-(pyrrolidin-1-yl)acetic acid (Shen et al., 2004).

  • Inhibition of Cyclo-oxygenase and 5-lipoxygenase : A derivative of this compound has been identified as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase, showing potential in anti-inflammatory, analgesic, and antiasthmatic applications (Laufer et al., 1994).

  • Potential as HIV-1 Protease Inhibitors : Some fullerene-based derivatives of this compound have been evaluated as potential HIV-1 protease inhibitors. The study involved investigating the hydrogenation interaction between the hydroxymethylcarbonyl groups and the aspartic acid of the HIV-1 protease active site (Ibrahim et al., 2010).

  • Synthesis of Derivatives : There have been studies on the synthesis of derivatives like 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, which can open avenues for further chemical exploration and potential applications (Zhang Dan-shen, 2009).

  • Esterification and Catalysis : The compound has been used in the novel deconjugative esterification of 2-cyclohexylideneacetic acids, which is significant for chemical synthesis processes (Sano et al., 2006).

  • S1P Receptor Agonism : Derivatives of the compound, namely 2-aryl(pyrrolidin-4-yl)acetic acids, have been synthesized and evaluated as agonists of S1P receptors, with potential pharmacological implications (Yan et al., 2006).

  • Cyclic γ-Aminobutyric Acid Analogues : The synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues has been reported, indicating potential neurological or pharmacological applications (Petz et al., 2019).

  • GABA Transport Inhibitors : Studies on 2-substituted pyrrolidine-2-yl-acetic acid derivatives as potential GABA transport inhibitors have been conducted, highlighting their potential in neurological research and therapy (Steffan et al., 2015).

  • Magnetic Properties of Hydrochloride Crystals : The magnetic properties and crystal-stacking structures of hydrochloride crystals based on related compounds have been investigated, indicating potential applications in materials science (Yong et al., 2013).

properties

IUPAC Name

2-(2-pyrrolidin-1-ylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFYWCMVQMVIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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